molecular formula C14H18BrNO B14271283 Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- CAS No. 163273-48-1

Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl-

Cat. No.: B14271283
CAS No.: 163273-48-1
M. Wt: 296.20 g/mol
InChI Key: BTVFXTJHLFNVJX-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- is a chemical compound with the molecular formula C14H18BrNO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 2-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- can be synthesized through the acylation of 2-bromoaniline with cyclohexanecarbonyl chloride in the presence of a base such as pyridine. The resulting N-(2-bromophenyl)cyclohexanecarboxamide can then be methylated using methyl iodide in basic acetone to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Photoreactions: Basic medium and light sources are used to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- involves its interaction with molecular targets through its amide and bromophenyl groups. The compound can undergo photoreactions, where the carbonyl oxygen of the amide bond substitutes the aryl halide, leading to the formation of heterocyclic compounds . This process involves both singlet and triplet states, depending on the presence of oxygen .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)cyclohexanecarboxamide
  • N-(2-Iodophenyl)cyclohexanecarboxamide
  • N-(2-Fluorophenyl)cyclohexanecarboxamide

Uniqueness

Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed during chemical reactions. For example, the bromine atom allows for specific substitution and reduction reactions that may not be as efficient with other halogenated analogues .

Properties

CAS No.

163273-48-1

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

N-(2-bromophenyl)-N-methylcyclohexanecarboxamide

InChI

InChI=1S/C14H18BrNO/c1-16(13-10-6-5-9-12(13)15)14(17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

BTVFXTJHLFNVJX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Br)C(=O)C2CCCCC2

Origin of Product

United States

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